molecular formula C22H31N7O3 B13823019 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol

4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol

Cat. No.: B13823019
M. Wt: 441.5 g/mol
InChI Key: NUOZXQZTJBLQNW-HZHRSRAPSA-N
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Description

4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol is a complex organic compound that features a triazine ring substituted with piperidine groups and a hydrazinylidene linkage to a dimethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol typically involves multiple steps. One common approach starts with the preparation of the triazine core by reacting cyanuric chloride with piperidine in the presence of a base such as sodium carbonate . The resulting intermediate is then coupled with a hydrazine derivative to form the hydrazinylidene linkage. Finally, the dimethoxyphenol moiety is introduced through a condensation reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, modulating their activity. The hydrazinylidene linkage may facilitate the formation of reactive intermediates that can interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol is unique due to its combination of a triazine core, piperidine groups, and a hydrazinylidene linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C22H31N7O3

Molecular Weight

441.5 g/mol

IUPAC Name

4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H31N7O3/c1-31-17-13-16(14-18(32-2)19(17)30)15-23-27-20-24-21(28-9-5-3-6-10-28)26-22(25-20)29-11-7-4-8-12-29/h13-15,30H,3-12H2,1-2H3,(H,24,25,26,27)/b23-15+

InChI Key

NUOZXQZTJBLQNW-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Origin of Product

United States

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